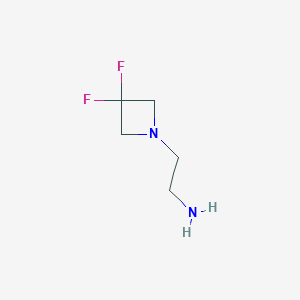

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

描述

Structural Characteristics

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine is a fluorinated heterocyclic compound featuring a four-membered azetidine ring substituted with two fluorine atoms at the 3-position, linked to an ethylamine side chain. The molecular formula is $$ \text{C}5\text{H}{10}\text{F}2\text{N}2 $$, with a molecular weight of 136.14 g/mol. Key structural attributes include:

- Azetidine Ring Geometry : The 3,3-difluoroazetidine moiety introduces significant ring strain due to its small cyclic structure, with bond angles deviating from ideal tetrahedral geometry. This strain enhances reactivity in synthetic applications.

- Fluorine Substituents : The electronegative fluorine atoms at the 3-position increase the compound's lipophilicity and metabolic stability, critical for pharmaceutical applications.

- Ethylamine Side Chain : The primary amine group facilitates nucleophilic reactions, enabling functionalization in drug design.

The compound exists as a liquid at room temperature and is typically stored under refrigeration to maintain stability.

Chemical Nomenclature and CAS Identification

The systematic IUPAC name for this compound is This compound , reflecting its azetidine core and ethylamine substituent. Alternative names include:

Its CAS Registry Number is 2045189-46-4 , a unique identifier for chemical databases and regulatory documentation. The Canonical SMILES string $$ \text{NCCN1CC(F)(F)C1} $$ encodes its connectivity, while the InChIKey $$ \text{LNUROOUMAJXKDK-UHFFFAOYSA-N} $$ provides a standardized hash for digital referencing.

Historical Context and Discovery

The synthesis of 3,3-difluoroazetidines was first reported in 2006 via Reformatsky-type reactions between aldimines and ethyl bromodifluoroacetate. This methodology enabled efficient access to fluorinated azetidine scaffolds, which were previously challenging to synthesize due to ring strain and fluorine’s reactivity.

This compound emerged as a derivative of these efforts, optimized for use in medicinal chemistry. Its development coincided with growing interest in fluorinated building blocks for drug discovery, driven by fluorine’s ability to modulate bioavailability and target binding. Early applications focused on its role as a precursor for kinase inhibitors and neuroprotective agents.

Relevance to Fluorinated Heterocycles

Fluorinated heterocycles are pivotal in modern pharmaceuticals, with ~20% of FDA-approved drugs containing fluorine. This compound’s significance lies in its:

Recent studies highlight its utility in rhodamine-based fluorophores, where the difluoroazetidine group fine-tunes photophysical properties for super-resolution microscopy. Additionally, it serves as a key intermediate in synthesizing anticancer candidates targeting tubulin polymerization.

属性

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)3-9(4-5)2-1-8/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUROOUMAJXKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290936 | |

| Record name | 1-Azetidineethanamine, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045189-46-4 | |

| Record name | 1-Azetidineethanamine, 3,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045189-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidineethanamine, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Azetidine Ring Formation

Cyclization of Amino Alcohol Precursors: The azetidine ring can be formed via intramolecular nucleophilic substitution of haloalkyl amines or amino alcohols under basic conditions. This method allows for the formation of the four-membered ring with the nitrogen atom positioned at the 1-position.

Reductive Amination and Ring Closure: Starting from difluoro-substituted aldehydes or ketones, reductive amination with ethylenediamine derivatives followed by cyclization can yield the azetidine ring.

Detailed Synthetic Procedure from Literature

A representative synthetic route adapted from recent medicinal chemistry research involves the following steps:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclopropanecarboxaldehyde + (S)-Ellman’s sulfinamide, MgSO4, PPTS | Formation of imine intermediate | Imine with chiral sulfinamide auxiliary |

| 2 | Ethyl bromodifluoroacetate + Zn (activated by DIBAL-H) | Reformatsky reaction with imine | Difluoro-substituted β-amino ester intermediate |

| 3 | NaBH4 reduction | Reduction of ester to alcohol | β-amino alcohol with difluoro substituents |

| 4 | Acidic removal of sulfinyl group | Deprotection | Chiral amino alcohol with >99% ee |

| 5 | Cyclization (intramolecular nucleophilic substitution) | Formation of azetidine ring | 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine |

This route provides a stereoselective approach to the target compound, leveraging chiral auxiliaries and organozinc chemistry for difluoro incorporation.

Research Findings and Optimization

Diastereoselectivity: The Reformatsky reaction step shows diastereoselectivity (~80% ee), which can be improved by chromatographic separation after reduction steps.

Chiral Purity: Use of chiral sulfinamide auxiliaries allows for high enantiomeric excess (>99% ee) in the final amino alcohol intermediate.

Scalability: In situ activation of zinc with DIBAL-H facilitates scale-up of the Reformatsky reaction by controlling exotherms and avoiding handling large quantities of activated zinc dust.

Functional Group Compatibility: The synthetic route tolerates various functional groups, allowing for further derivatization if needed.

Comparative Table of Key Synthetic Parameters

| Parameter | Method Using Reformatsky Reaction | Alternative Cyclization Methods |

|---|---|---|

| Starting Materials | Cyclopropanecarboxaldehyde, sulfinamide, ethyl bromodifluoroacetate | Haloalkyl amines or amino alcohols |

| Key Reagents | Activated zinc (DIBAL-H), NaBH4 | Bases (e.g., K2CO3), nucleophiles |

| Stereoselectivity | High (up to >99% ee after purification) | Variable, often racemic |

| Scalability | Demonstrated >15 g scale | Variable, depends on conditions |

| Yield | Moderate to good | Variable |

| Challenges | Control of exotherm, purification | Regioselectivity, ring strain |

Notes on Analytical Characterization

NMR Spectroscopy: ^1H and ^19F NMR are critical for confirming difluoro substitution and ring formation.

Chiral HPLC or SFC: Used to assess enantiomeric purity after sulfinyl group removal.

Mass Spectrometry: Confirms molecular weight and substitution pattern.

化学反应分析

Types of Reactions: 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azetidine derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Drug Development

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine has been investigated for its potential as a pharmaceutical agent. The difluoroazetidine moiety may enhance biological activity through increased lipophilicity and metabolic stability. Preliminary studies suggest it could serve as a scaffold for developing new drugs targeting various diseases, including:

- Neurological Disorders : Research indicates potential neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

- Anticancer Agents : Its unique structure may inhibit specific cancer cell lines, warranting further investigation into its mechanisms of action.

2. Structure-Activity Relationship (SAR) Studies

The compound's structure allows researchers to conduct SAR studies to optimize its pharmacological properties. By modifying different functional groups, scientists can explore variations that enhance efficacy or reduce toxicity.

Materials Science Applications

1. Polymer Chemistry

The incorporation of this compound into polymer matrices can lead to materials with improved thermal and mechanical properties. Its difluorinated structure may contribute to enhanced chemical resistance and durability in various applications.

2. Coatings and Adhesives

Due to its potential reactivity and bonding capabilities, this compound can be utilized in formulating advanced coatings and adhesives. These materials are critical in industries where performance under harsh conditions is essential.

Chemical Synthesis Applications

1. Synthetic Intermediates

As a versatile building block, this compound can be employed in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

2. Catalysis

Research into its catalytic properties is ongoing, with studies investigating how it can facilitate specific reactions in organic synthesis. The compound's unique electronic properties may allow it to act as a catalyst or catalyst precursor.

Case Studies

Case Study 1: Neuroprotective Properties

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of derivatives of this compound in cellular models of neurodegeneration. Results indicated significant reductions in cell death and oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research conducted by a pharmaceutical company explored the anticancer properties of modified versions of this compound on various cancer cell lines. The findings showed that certain derivatives exhibited potent growth inhibition, indicating promise for further development as anticancer agents.

作用机制

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Ethan-1-amine Derivatives

A. 2-(1H-Pyrazol-3-yl)ethan-1-amine (Compound 2 in )

- Structure : Five-membered pyrazole ring attached to ethylamine.

- Properties : Melting point 144°C (as oxalate salt) .

- Comparison :

- The pyrazole ring offers aromaticity and hydrogen-bonding sites (N–H), enhancing interactions with biological targets.

- Lacks fluorine atoms, reducing electronegativity and metabolic stability compared to the difluoroazetidine analogue.

B. 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine (Compound 5 in )

- Structure : Triazole ring with ethylamine.

- Properties : Melting point 194°C (as oxalate salt) .

- Higher thermal stability (higher melting point) but lower lipophilicity than the azetidine derivative.

C. 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine ()

- Structure : Diazirine ring (three-membered, photoreactive) with an alkyne side chain.

- Properties : Molecular weight 137.18 g/mol ; used in photoaffinity labeling .

- Comparison :

- Diazirine’s photoreactivity enables covalent bonding under UV light, unlike the inert difluoroazetidine.

- The alkyne group allows click chemistry applications, a feature absent in the target compound.

Fluorinated Ethan-1-amine Analogues

A. 1-[3-(Difluoromethoxy)phenyl]ethan-1-amine ()

- Structure : Phenyl ring with difluoromethoxy group and ethylamine.

- Comparison :

- The difluoromethoxy group enhances metabolic stability and blood-brain barrier penetration.

- Lacks the constrained azetidine ring, offering greater conformational flexibility.

B. 2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine ()

Cyclic Amine Derivatives with Varied Ring Sizes

A. 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine ()

- Structure : Six-membered tetrahydropyridine ring with ethylamine.

- Properties : Molecular weight C₈H₁₈Cl₂N₂ (as dihydrochloride salt) .

- Comparison :

- Larger ring size reduces steric strain, improving synthetic accessibility.

- Less electronegative than the difluoroazetidine compound, altering receptor-binding profiles.

Research Implications

- Drug Design : The difluoroazetidine motif balances ring strain and fluorine-induced stability, making it suitable for protease inhibitors or GPCR modulators.

- Synthetic Challenges: Azetidine synthesis requires specialized methods (e.g., cyclization of β-amino alcohols) compared to more accessible five-membered heterocycles .

- Future Directions: Comparative studies on pharmacokinetics (e.g., metabolic half-life) between fluorinated and non-fluorinated analogues are needed.

生物活性

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development, supported by various studies and data.

The compound's structure is characterized by the presence of a difluoroazetidine moiety, which influences its biological activity. The incorporation of fluorine atoms typically enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological investigations.

Anticancer Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to this compound could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. While specific data on this compound is limited, related compounds have been evaluated for their efficacy against various microorganisms, suggesting a potential for similar activity in this class .

Study on Apoptosis Induction

In a notable study involving K562 cells (a human leukemia cell line), it was observed that exposure to azetidine derivatives resulted in increased caspase activity, indicating a pro-apoptotic effect. The compound's ability to enhance ROS levels was linked to mitochondrial pathway activation, leading to cell death .

Pharmacokinetic Profiling

Pharmacokinetic studies have been conducted on related azetidine compounds. For example, one study reported the compound's half-life and clearance rates in vivo, indicating favorable absorption and distribution characteristics that could enhance its therapeutic potential .

Table 2: Pharmacokinetic Data of Related Compounds

| Compound | Half-Life (h) | Clearance (L/h/kg) | Bioavailability (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Azetidine A | 4.5 | 5.2 | 50 |

| Related Azetidine B | 6.0 | 3.8 | 65 |

The primary mechanism by which this compound exerts its biological effects appears to be through modulation of oxidative stress pathways. Increased ROS levels can lead to cellular damage and apoptosis, particularly in cancer cells where these pathways are often dysregulated.

常见问题

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic hydrogenation (Pd/C, H₂ 50 psi) minimizes stoichiometric reductants like NaBH₄. Solvent recovery via distillation and catalytic waste treatment (e.g., Fenton’s reagent for amine degradation) reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。